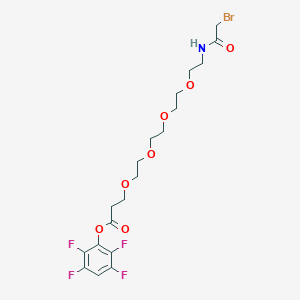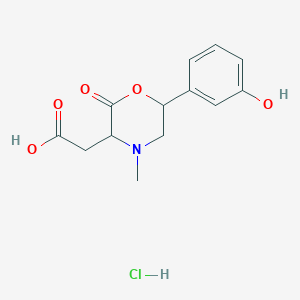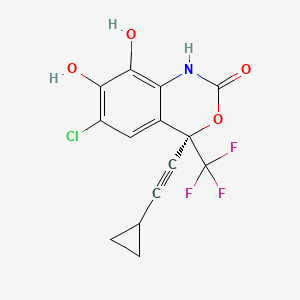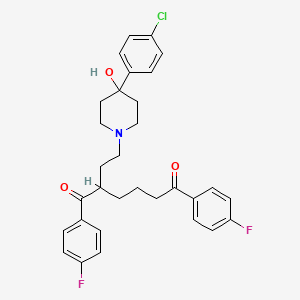
Bromoacetamido-PEG4-TFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoacetamido-PEG4-TFP ester is a heterobifunctional polyethylene glycol (PEG) linker. It contains a bromoacetamido group, which is a good leaving group for nucleophilic substitution reactions, and a tetrafluorophenyl (TFP) ester, which can react with primary amine groups. This compound is less susceptible to hydrolysis compared to N-hydroxysuccinimidyl (NHS) esters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromoacetamido-PEG4-TFP ester is synthesized by functionalizing a PEG chain with a bromoacetate group on one end and a TFP ester on the other. The bromoacetate group reacts chemoselectively with free thiols at pH ≥8.0, while the TFP ester reacts with amines at an optimal pH range of 7.5 – 8.0 .
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of PEG with bromoacetyl chloride and TFP ester under specific conditions to ensure high purity and yield. The product is typically stored at -20°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Bromoacetamido-PEG4-TFP ester undergoes nucleophilic substitution reactions. The bromo group is a good leaving group, making it reactive towards nucleophiles such as thiols. The TFP ester reacts with primary amines .
Common Reagents and Conditions
Reagents: Free thiols, primary amines
pH ≥8.0 for thiol reactions, pH 7.5 – 8.0 for amine reactionsMajor Products
The major products formed from these reactions are PEGylated conjugates, where the PEG chain is linked to proteins, peptides, or other molecules via the bromoacetamido and TFP ester groups .
Wissenschaftliche Forschungsanwendungen
Bromoacetamido-PEG4-TFP ester is widely used in various scientific research fields:
Chemistry: Used as a crosslinker in bioconjugation and PEGylation reactions.
Biology: Facilitates the conjugation of proteins and peptides, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the development of advanced materials and surface modifications.
Wirkmechanismus
The mechanism of action of Bromoacetamido-PEG4-TFP ester involves the chemoselective reaction of the bromoacetamido group with free thiols and the TFP ester with primary amines. This dual reactivity allows for the efficient conjugation of different molecules, enhancing their properties such as solubility, stability, and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bromoacetamido-dPEG12-TFP ester
- Bromoacetamido-dPEG24-TFP ester
- Hydroxy-dPEG4-TFP ester
Uniqueness
Bromoacetamido-PEG4-TFP ester is unique due to its balanced reactivity and stability. The TFP ester is more hydrolytically stable and reactive towards amines compared to NHS esters, making it a preferred choice for bioconjugation reactions .
Eigenschaften
Molekularformel |
C19H24BrF4NO7 |
|---|---|
Molekulargewicht |
534.3 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H24BrF4NO7/c20-12-15(26)25-2-4-29-6-8-31-10-9-30-7-5-28-3-1-16(27)32-19-17(23)13(21)11-14(22)18(19)24/h11H,1-10,12H2,(H,25,26) |
InChI-Schlüssel |
KMXNKPMXZFZZAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)


![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)

![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)





![rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine](/img/structure/B13424548.png)

